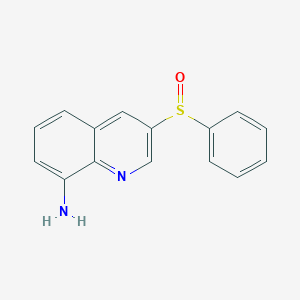

3-(Benzenesulfinyl)quinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfinyl)quinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c16-14-8-4-5-11-9-13(10-17-15(11)14)19(18)12-6-2-1-3-7-12/h1-10H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZVMOQQXUWULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CN=C3C(=C2)C=CC=C3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzenesulfinyl Quinolin 8 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Title Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical "disconnections." youtube.comcsun.edu For 3-(Benzenesulfinyl)quinolin-8-amine, the primary disconnections involve the C-S bond and the bonds forming the quinoline (B57606) ring.

A logical retrosynthetic approach would first disconnect the sulfoxide (B87167), leading back to a sulfide (B99878) precursor, 3-(phenylthio)quinolin-8-amine. This disconnection is strategically sound as the oxidation of a sulfide to a sulfoxide is a well-established transformation. nih.gov Further disconnection of the C-S bond would then lead to 3-haloquinoline-8-amine and thiophenol.

The next major disconnection targets the quinoline core itself. The quinoline ring can be retrosynthetically cleaved using established methods like the Friedländer or Skraup synthesis, which typically involve the condensation of an ortho-substituted aniline (B41778) with a carbonyl compound. researchgate.netslideshare.net In this case, a 1,2-diaminobenzene derivative and a three-carbon carbonyl-containing fragment would be the logical precursors. This strategic approach breaks the target molecule down into manageable and synthetically accessible fragments.

Precursor Synthesis and Optimization of Quinoline Core Formation

The synthesis of the quinoline core is a critical step. Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often require harsh reaction conditions, including high temperatures and strong acids, which can lead to low yields and the formation of byproducts. researchgate.netnih.gov

Modern synthetic methods focus on improving the efficiency and sustainability of quinoline core formation. For instance, the use of transition metal catalysts, such as palladium and copper, has been shown to facilitate the cyclization reactions under milder conditions. numberanalytics.com The synthesis of quinolin-8-amines, in particular, can be achieved from N-propargyl aniline derivatives using tin or indium chlorides as catalysts. rsc.orgresearchgate.net These methods offer alternative routes that can be more efficient and regioselective.

Optimization of the quinoline core synthesis involves screening various catalysts, solvents, and reaction temperatures to maximize the yield of the desired 8-aminoquinoline (B160924) precursor. For example, a patent describes the synthesis of quinoline-3-carboxamide (B1254982) derivatives, which are structurally related to our target's precursors, by reacting a quinoline-3-carboxylic acid ester derivative with an aniline derivative in a solvent like n-heptane or n-octane, leading to improved yields and purity. google.com

Introduction of the Benzenesulfinyl Moiety: Regioselectivity and Stereoselectivity Considerations

The introduction of the benzenesulfinyl group is a pivotal step in the synthesis of the title compound. This is typically achieved by the oxidation of the corresponding sulfide, 3-(phenylthio)quinolin-8-amine. The selective oxidation of sulfides to sulfoxides without over-oxidation to the corresponding sulfone is a significant challenge in organic synthesis. nih.gov

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide is considered a "green" oxidant as its only byproduct is water. nih.gov The reaction is often carried out in the presence of a catalyst to enhance selectivity. For instance, a transition-metal-free oxidation of sulfides to sulfoxides has been developed using hydrogen peroxide in glacial acetic acid, offering excellent yields. nih.gov Other methods may utilize photocatalysts to drive the oxidation under ambient conditions. nih.gov

Regioselectivity: When multiple sulfur atoms are present in a molecule, or when other oxidizable functional groups exist, regioselectivity becomes a critical consideration. In the case of 3-(phenylthio)quinolin-8-amine, the oxidation should selectively occur at the sulfur atom of the phenylthio group. The reaction conditions must be carefully controlled to prevent oxidation of the quinoline nitrogen or the amino group.

Stereoselectivity: As the sulfoxide sulfur atom is a stereocenter, the oxidation of the prochiral sulfide can lead to a racemic mixture of enantiomers. Achieving stereoselectivity to produce a single enantiomer often requires the use of chiral oxidizing agents or catalysts. Biocatalytic methods, employing enzymes, have shown promise in achieving high enantioselectivity in sulfoxidation reactions. researchgate.net For example, concurrent photocatalytic oxidation and biocatalytic reduction have been used for the deracemization of sulfoxides, yielding optically pure products. nih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity in the Synthesis of 3-(Benzenesulfinyl)quinolin-8-amine

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. This involves a systematic investigation of various reaction parameters.

For the sulfoxidation step, a study on the oxidation of methyl phenyl sulfide to its sulfoxide provides a useful model. The choice of solvent was found to be critical, with glacial acetic acid proving most effective. nih.gov Temperature also plays a significant role; while elevated temperatures can increase the reaction rate, they may also lead to the formation of over-oxidation byproducts (sulfones). nih.govmdpi.com Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. The concentration of the oxidizing agent, such as hydrogen peroxide, must also be carefully controlled to avoid side reactions. nih.gov

The following interactive table illustrates the optimization of conditions for a generic sulfide to sulfoxide oxidation, highlighting the impact of various parameters on yield and selectivity.

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Solvent | Toluene | Acetonitrile | Glacial Acetic Acid | Highest yield in Glacial Acetic Acid nih.gov |

| Temperature | 25°C | 50°C | 75°C | Increased rate at higher temps, but risk of sulfone formation nih.govmdpi.com |

| Oxidant (H₂O₂) eq. | 1.1 | 1.5 | 2.0 | Excess oxidant can lead to over-oxidation to sulfone nih.gov |

| Catalyst | None | Metal Catalyst | Biocatalyst | Catalyst can improve selectivity and rate mdpi.com |

Implementation of Green Chemistry Principles in the Synthetic Route Development

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comnumberanalytics.com The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to create more sustainable and environmentally friendly methods. researchgate.netnih.govresearchgate.net

Key green chemistry principles applicable to the synthesis of 3-(Benzenesulfinyl)quinolin-8-amine include:

Waste Prevention: Designing synthetic routes that generate minimal waste. ijpsjournal.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. ijpsjournal.com

Use of Safer Solvents and Auxiliaries: Employing greener solvents like water or ethanol, or even solvent-free conditions. numberanalytics.comresearchgate.net For example, a patent for quinoline derivatives suggests using alkanes as solvents, which can be less hazardous than traditional aromatic solvents like toluene. google.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources where possible. numberanalytics.com

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. researchgate.netnumberanalytics.com This is particularly relevant for both the quinoline core formation and the sulfoxidation step.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, potentially through the use of photocatalysis or microwave-assisted synthesis. ijpsjournal.comresearchgate.net A patent for sulfonyl-containing quinoline compounds describes a method using photocatalysis at room temperature. google.com

By incorporating these principles, the synthesis of 3-(Benzenesulfinyl)quinolin-8-amine can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 3 Benzenesulfinyl Quinolin 8 Amine

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Specific ¹H and ¹³C NMR chemical shifts, as well as coupling constants for 3-(Benzenesulfinyl)quinolin-8-amine, are not available in the reviewed literature.

Multi-dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Comprehensive Structural Assignment

Without primary data, a detailed analysis of correlations from COSY, HMQC, HMBC, and NOESY experiments to definitively assign the proton and carbon signals of 3-(Benzenesulfinyl)quinolin-8-amine cannot be performed.

Quantitative NMR for Purity and Stereoisomeric Ratio Determination

No studies utilizing quantitative NMR (qNMR) to ascertain the purity or determine the stereoisomeric ratio of the sulfinyl group in 3-(Benzenesulfinyl)quinolin-8-amine were found.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Environment Characterization

Specific FT-IR and Raman absorption frequencies for the characteristic functional groups (amine, sulfoxide (B87167), quinoline (B57606) ring) of 3-(Benzenesulfinyl)quinolin-8-amine are not documented.

High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Pattern Analysis

The exact mass and specific fragmentation patterns for 3-(Benzenesulfinyl)quinolin-8-amine under mass spectrometric analysis have not been reported.

Single Crystal X-ray Diffraction for Definitive Molecular Structure, Conformation, and Intermolecular Interactions

There are no published single-crystal X-ray diffraction studies for 3-(Benzenesulfinyl)quinolin-8-amine, which would provide definitive information on its three-dimensional structure, conformation, and intermolecular interactions.

Chiral Analysis and Absolute Stereochemical Assignment of the Sulfinyl Group

Methods for the chiral separation and the determination of the absolute stereochemistry of the sulfinyl stereocenter in 3-(Benzenesulfinyl)quinolin-8-amine are not described in the available literature.

Reactivity and Mechanistic Investigations of 3 Benzenesulfinyl Quinolin 8 Amine

Reactivity Profiles of the Quinoline (B57606) Nitrogen and Amine Functionality

The quinoline nitrogen and the exocyclic primary amine at the C8 position represent the primary basic and nucleophilic centers of the molecule.

Quinoline Nitrogen: The nitrogen atom in the quinoline ring is a tertiary amine and exhibits basic properties, readily protonating in the presence of acids to form quinolinium salts nih.gov. Its pKa is comparable to that of pyridine (B92270) masterorganicchemistry.com. This basicity can be exploited in reactions where protonation is required to activate or deactivate the ring system towards certain reagents. The lone pair of electrons on the nitrogen is generally available for coordination with metal centers, a characteristic feature of quinoline and its derivatives nih.gov. However, the steric bulk and electronic influence of the adjacent 8-amino group and the more distant 3-benzenesulfinyl group can modulate this coordinating ability.

8-Amino Functionality: The primary amine at the C8 position is a potent nucleophile and a key functional group that significantly influences the molecule's reactivity.

Acylation and Sulfonylation: The amine readily undergoes acylation with acyl chlorides or anhydrides and sulfonylation with sulfonyl chlorides to form the corresponding amides and sulfonamides wikipedia.orgmdpi.com. These reactions are fundamental for creating derivatives with altered electronic and steric properties. For instance, the formation of an amide bond is a common strategy in medicinal chemistry to link the 8-aminoquinoline (B160924) scaffold to other pharmacophores mdpi.comnih.gov.

Directing Group in C-H Functionalization: The 8-amino group, particularly after conversion to an amide, is a well-established directing group in transition-metal-catalyzed C-H bond functionalization reactions nih.govwikipedia.org. This directing effect allows for highly regioselective substitution at the C7 position of the quinoline ring, providing a powerful tool for the synthesis of complex substituted quinolines.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid, forming a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents at the C8 position.

Nucleophilic Addition: The amine can participate in nucleophilic addition reactions, for example, by reacting with aldehydes to form imines or participating in Mannich-type reactions nih.govmdpi.com.

The nucleophilicity of the 8-amino group is influenced by the electronic nature of the substituent at the C3 position. The benzenesulfinyl group, being electron-withdrawing through an inductive effect, is expected to slightly decrease the basicity and nucleophilicity of the 8-amino group compared to unsubstituted 8-aminoquinoline.

Transformations Involving the Sulfinyl Group: Oxidation, Reduction, and Pummerer-type Rearrangements

The sulfinyl group is a versatile functional handle, susceptible to oxidation, reduction, and rearrangement reactions.

Reduction: The sulfinyl group can be reduced to the corresponding sulfide (B99878) (thioether). This transformation can be achieved using various reducing agents, such as phosphorus-based reagents or certain metal hydrides. This reduction offers a pathway to 3-(phenylthio)quinolin-8-amine, providing access to a different class of compounds with distinct chemical properties.

Pummerer-type Rearrangements: The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen, which is not present in 3-(benzenesulfinyl)quinolin-8-amine as the sulfur is attached to two aromatic rings wikipedia.orgorganicreactions.org. However, a related transformation known as the interrupted Pummerer reaction can occur in the presence of a suitable nucleophile and an activating agent (typically an acid anhydride (B1165640) like acetic anhydride) tcichemicals.comtcichemicals.comresearchgate.net. In this process, the sulfoxide (B87167) is activated by acylation, leading to a highly electrophilic sulfonium (B1226848) species. An external or intramolecular nucleophile can then attack the quinoline ring, which is activated by the sulfonium group, leading to functionalization of the ring rather than rearrangement at the sulfur atom. The precise outcome would depend on the reaction conditions and the nature of any added nucleophiles.

Nucleophilic and Electrophilic Reactivity of the Benzenesulfinyl Moiety and Quinoline Ring

The electronic characteristics of the quinoline ring system, modified by the amino and benzenesulfinyl groups, dictate its susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Reactivity: The quinoline ring itself is generally susceptible to nucleophilic substitution at the C2 and C4 positions, as these positions are most electron-deficient due to the influence of the ring nitrogen masterorganicchemistry.comyoutube.com. The presence of the electron-withdrawing 3-benzenesulfinyl group would further activate the C2 and C4 positions towards nucleophilic attack. However, the electron-donating 8-amino group, located on the benzene (B151609) ring portion, has a less direct but still notable electronic effect. Nucleophilic aromatic substitution of hydrogen (SNArH) is also a possibility, particularly at positions activated by the nitro group in related nitroquinolines, suggesting that strong activation is key for such reactions nih.gov.

Electrophilic Reactivity: Electrophilic aromatic substitution on the quinoline nucleus typically occurs on the more electron-rich benzene ring, at the C5 and C8 positions youtube.comquimicaorganica.org. In 3-(benzenesulfinyl)quinolin-8-amine, the C8 position is already occupied by the powerful electron-donating and ortho-, para-directing amino group. This would strongly activate the C5 and C7 positions towards electrophilic attack. The 3-benzenesulfinyl group, being a deactivating, meta-directing group with respect to the pyridine ring, would have a lesser influence on the regioselectivity of electrophilic attack on the distant benzene ring. Therefore, electrophilic substitution is predicted to occur preferentially at the C5 position, and possibly the C7 position, guided by the 8-amino group. Theoretical studies on substituted quinolines confirm that the substitution pattern significantly influences the site of electrophilic attack orientjchem.orgresearchgate.net.

Mechanistic Pathways of Key Derivatization Reactions and Functional Group Interconversions

Several key transformations of 3-(benzenesulfinyl)quinolin-8-amine proceed through well-established mechanistic pathways.

Amide Formation: The reaction of the 8-amino group with an acyl chloride begins with the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen to yield the stable amide.

Oxidation of the Sulfinyl Group: The oxidation of the sulfoxide to a sulfone with a peroxy acid like mCPBA involves the nucleophilic attack of the sulfur atom on the electrophilic outer oxygen of the peroxy acid. This leads to the formation of the S-O bond and cleavage of the weak O-O bond in the peroxide, with the carboxylic acid as a byproduct.

Electrophilic Aromatic Substitution (e.g., Bromination): The mechanism for electrophilic bromination at the C5 position would involve the generation of an electrophilic bromine species (e.g., from Br₂ and a Lewis acid). The electron-rich quinoline ring, activated by the 8-amino group, would attack the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The stability of this intermediate is enhanced by the ability of the amino group to delocalize the positive charge. Finally, a base removes a proton from the C5 position to restore aromaticity and yield the 5-bromo derivative.

Role of 3-(Benzenesulfinyl)quinolin-8-amine as a Building Block in Complex Reaction Sequences

While specific examples of its use are not prevalent in the literature, the structural features of 3-(benzenesulfinyl)quinolin-8-amine make it a potentially valuable building block in organic synthesis.

Scaffold for Medicinal Chemistry: 8-Aminoquinoline derivatives are known for a range of biological activities nih.gov. The introduction of the 3-benzenesulfinyl group provides a unique substitution pattern that can be used to modulate the pharmacological properties of the 8-aminoquinoline core. The sulfinyl group can engage in hydrogen bonding and its stereogenic nature at sulfur adds a three-dimensional feature to the molecule.

Precursor to Diverse Derivatives: As outlined above, the three main functional areas of the molecule—the 8-amino group, the 3-sulfinyl group, and the quinoline ring itself—can all be selectively modified. This allows for the generation of a library of compounds with diverse functionalities from a single starting material. For example, a synthetic sequence could involve:

Acylation of the 8-amino group to modulate its directing ability.

Oxidation of the sulfinyl group to a sulfone to increase its electron-withdrawing character.

A directed C-H functionalization at the C7 position.

A subsequent nucleophilic substitution at the C4 position.

This multi-faceted reactivity makes 3-(benzenesulfinyl)quinolin-8-amine a versatile intermediate for constructing complex, highly substituted quinoline-based molecules for applications in materials science and drug discovery.

Theoretical and Computational Studies of 3 Benzenesulfinyl Quinolin 8 Amine

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In 3-(Benzenesulfinyl)quinolin-8-amine, the HOMO is expected to be primarily located on the electron-rich quinolin-8-amine moiety, specifically involving the lone pair of the nitrogen atom and the π-system of the quinoline (B57606) ring. The LUMO, conversely, would likely be distributed across the electron-deficient regions, particularly the benzenesulfinyl group and the quinoline ring system. A smaller HOMO-LUMO gap suggests higher reactivity, indicating the molecule can be more easily excited.

Table 1: Calculated Frontier Molecular Orbital Energies for 3-(Benzenesulfinyl)quinolin-8-amine

| Parameter | Energy (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.24 |

| HOMO-LUMO Gap | 4.63 |

Note: These values are representative and would be calculated using a specific level of theory, such as DFT with a B3LYP functional and a 6-311G(d,p) basis set.

Density Functional Theory (DFT) Studies on Ground State Geometries, Conformational Preferences, and Tautomerism

Density Functional Theory (DFT) is a workhorse of computational chemistry, providing a balance between accuracy and computational cost for determining the ground state geometries and relative energies of different molecular conformations.

For 3-(Benzenesulfinyl)quinolin-8-amine, the primary conformational flexibility arises from the rotation around the C-S and S-O bonds of the sulfinyl group and the C-N bond of the amine group. DFT calculations would optimize the geometry to find the lowest energy conformer. This would likely reveal a structure where steric hindrance between the benzenesulfinyl group and the quinoline ring is minimized. Intramolecular hydrogen bonding between the amine proton and the sulfinyl oxygen could be a key stabilizing feature of the preferred conformation.

Tautomerism is also a possibility. The 8-aminoquinoline (B160924) scaffold can theoretically exist in an imine tautomeric form. DFT calculations comparing the relative energies of the amine and imine tautomers would establish which form is more stable in the ground state. For 8-aminoquinolines, the amine tautomer is overwhelmingly more stable.

Table 2: Relative Energies of Potential Conformers of 3-(Benzenesulfinyl)quinolin-8-amine

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Intramolecular H-bond (N-H···O=S) | 0.00 |

| 2 | Rotated Sulfinyl Group (No H-bond) | +3.5 |

| 3 | Rotated Amine Group | +2.1 |

Note: Energies are relative to the most stable conformer (Conformer 1).

Ab Initio Calculations for Understanding Reaction Energetics and Transition State Structures

Ab initio methods, while computationally more intensive than DFT, can provide highly accurate information about reaction pathways, including the energies of reactants, products, and transition states.

For a molecule like 3-(Benzenesulfinyl)quinolin-8-amine, these calculations could be used to study potential reactions, such as its synthesis or degradation pathways. For instance, the oxidation of the corresponding sulfide (B99878) to the sulfoxide (B87167) could be modeled. This would involve locating the transition state structure for the oxidation reaction, allowing for the calculation of the activation energy barrier. A higher activation energy would imply a slower reaction rate.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum mechanics calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time. An MD simulation of 3-(Benzenesulfinyl)quinolin-8-amine would model the atomic movements, revealing its conformational dynamics in a given environment.

By simulating the molecule in a box of explicit solvent molecules (e.g., water or DMSO), one can study how the solvent influences its structure and dynamics. The simulation would show how solvent molecules arrange around the solute and how intermolecular hydrogen bonds between the amine/sulfoxide groups and the solvent are formed and broken over time. This is crucial for understanding its behavior in solution.

Theoretical Insights into Potential Non-Covalent Molecular Interactions and Recognition Elements

The structure of 3-(Benzenesulfinyl)quinolin-8-amine contains several features that can participate in non-covalent interactions, which are critical for molecular recognition and supramolecular chemistry.

Hydrogen Bonding: The amine group (-NH₂) is a hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen atom of the sulfinyl group (-S=O) are hydrogen bond acceptors.

π-π Stacking: The aromatic quinoline and benzene (B151609) rings can engage in π-π stacking interactions with other aromatic systems.

C-H···π Interactions: The C-H bonds of one ring can interact with the π-face of another.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions within the molecule or between the molecule and a potential binding partner. These analyses could reveal a complex network of interactions that stabilize the molecule's structure and govern how it interacts with other molecules.

Synthesis and Exploration of Structural Analogues and Derivatives of 3 Benzenesulfinyl Quinolin 8 Amine

Rational Design Principles for Modulating the Quinoline (B57606) Scaffold and Sulfoxide (B87167) Moiety

The design of analogues of 3-(Benzenesulfinyl)quinolin-8-amine is guided by established medicinal chemistry principles aimed at optimizing molecular interactions with biological targets. The quinoline scaffold, a privileged structure in drug discovery, and the sulfoxide moiety both offer multiple points for modification to fine-tune the compound's properties. researchgate.net

Key design considerations include:

Alteration of the Sulfoxide Group: The sulfoxide is a chiral center and a hydrogen bond acceptor. Replacing the phenyl group with other aryl, alkyl, or heteroaryl substituents can probe the steric and electronic requirements of the binding pocket. The oxidation state of the sulfur atom can also be varied, leading to the corresponding sulfides or sulfones, which can significantly impact the compound's polarity and geometry.

Exploration of the 8-Amino Functionality: The primary amine at the 8-position is a key interaction point, likely acting as a hydrogen bond donor. Acylation, alkylation, or incorporation into heterocyclic systems can modulate its basicity and hydrogen bonding capacity.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, which can be advantageous if that conformation is the bioactive one. This can lead to increased potency and selectivity.

A common strategy involves creating a small, diverse library of analogues by systematically varying these structural features. The resulting structure-activity relationships (SAR) then guide the design of next-generation compounds with improved characteristics. scripps.edu

Synthetic Strategies for Aryl, Alkyl, and Heteroaryl Sulfoxide Analogues

The synthesis of analogues of 3-(Benzenesulfinyl)quinolin-8-amine with diverse sulfoxide substituents requires versatile and efficient chemical methods. The core of these strategies often involves the formation of the carbon-sulfur bond followed by oxidation to the sulfoxide.

A general and widely applicable approach begins with a suitably functionalized quinoline precursor, such as 8-amino-3-bromoquinoline. This intermediate can then undergo a transition metal-catalyzed cross-coupling reaction with a variety of thiols (aryl, alkyl, or heteroaryl) to furnish the corresponding thioether. Subsequent controlled oxidation of the sulfide (B99878) to the sulfoxide can be achieved using a range of oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Careful control of the reaction conditions is necessary to avoid over-oxidation to the sulfone.

Alternatively, the sulfinyl group can be introduced directly. One method involves the reaction of a quinoline-based organometallic species with a sulfinyl chloride. Another approach is the Andersen synthesis, which allows for the stereocontrolled synthesis of chiral sulfoxides.

The Friedländer annulation is a classical and popular method for constructing the quinoline scaffold itself, reacting an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netrsc.org This method can be adapted to produce quinolines with pre-installed functionality, which can then be further elaborated to introduce the desired sulfoxide moiety. Modern variations of the Friedländer synthesis utilize different catalysts and conditions, including microwave-assisted and green chemistry approaches, to improve yields and reaction times. tandfonline.com

Below is a table summarizing some synthetic approaches to quinoline derivatives:

| Reaction Name | Description | Reference |

| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline. | researchgate.netrsc.org |

| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of a strong acid. | rsc.org |

| Combes Quinoline Synthesis | Acid-catalyzed reaction of anilines with β-diketones. | rsc.org |

| Skraup Synthesis | Reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. | rsc.org |

| Pfitzinger Reaction | Reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group to yield a quinoline-4-carboxylic acid. | nih.gov |

Derivatization at the Quinoline Ring Positions and Amine Functionality

Further diversification of the 3-(benzenesulfinyl)quinolin-8-amine scaffold can be achieved by modifying the quinoline ring and the 8-amino group. These modifications are crucial for exploring the structure-activity relationships and optimizing the compound's properties.

Quinoline Ring Derivatization:

The quinoline nucleus is amenable to a variety of electrophilic and nucleophilic substitution reactions. The electron density of the ring and the directing effects of existing substituents will govern the position of substitution. For instance, nitration, halogenation, and sulfonation reactions can introduce functional groups at various positions, which can then serve as handles for further synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing aryl, vinyl, and alkynyl groups onto the quinoline core.

Amine Functionality Derivatization:

The 8-amino group is a versatile functional handle for derivatization.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides. ekb.eg This is a common strategy in medicinal chemistry to introduce a hydrogen bond donor/acceptor group and to modulate the physicochemical properties of the parent amine. researchgate.net For instance, reacting an aminoquinoline with benzenesulfonyl chloride can yield N-(quinolin-8-yl)benzenesulfonamide derivatives. smolecule.com

Alkylation: The amine can be alkylated using alkyl halides or via reductive amination. This can be used to introduce small alkyl groups or to link the quinoline moiety to other fragments.

Formation of Heterocycles: The 8-amino group can be incorporated into a new heterocyclic ring system. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrimidine (B1678525) ring fused to the quinoline.

These derivatization strategies allow for a comprehensive exploration of the chemical space around the parent compound, facilitating the identification of analogues with enhanced activity and improved drug-like properties.

Stereoselective Synthesis of Chiral Analogues of the Title Compound

The sulfoxide group in 3-(benzenesulfinyl)quinolin-8-amine is a stereocenter, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods is of paramount importance.

Several strategies can be employed for the asymmetric synthesis of chiral sulfoxides:

The Andersen Synthesis: This is a classic and reliable method that involves the reaction of a chiral sulfinate ester (e.g., menthyl p-toluenesulfinate) with an organometallic reagent, such as a Grignard or organolithium reagent derived from the quinoline core. The reaction proceeds with inversion of configuration at the sulfur atom, allowing for the predictable synthesis of a single enantiomer.

Chiral Ligand-Mediated Oxidation: The oxidation of a prochiral sulfide to a chiral sulfoxide can be achieved using a stoichiometric or catalytic amount of a chiral oxidizing agent or a metal catalyst complexed with a chiral ligand. Common systems include titanium-diethyl tartrate (Sharpless epoxidation conditions adapted for sulfoxidation) and vanadium-based catalysts with chiral Schiff base ligands.

Enzymatic Oxidation: Certain enzymes, such as monooxygenases, can catalyze the oxidation of sulfides to sulfoxides with high enantioselectivity. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

The synthesis of chiral α-amino-β-lactams via the Kinugasa reaction, which involves a [3+2] cycloaddition, provides a model for the kind of stereocontrol that can be achieved in complex heterocyclic systems. nih.gov The diastereoselectivity in such reactions can be influenced by both the initial cycloaddition step and subsequent protonation events. nih.gov

The ability to synthesize enantiomerically pure analogues of 3-(benzenesulfinyl)quinolin-8-amine is crucial for elucidating the stereochemical requirements for biological activity and for developing more potent and selective drug candidates.

Computational Exploration of Structure-Interaction Hypotheses within Analogue Series

Computational modeling plays a vital role in understanding the structure-activity relationships (SAR) within a series of analogues and in guiding the rational design of new compounds. nih.gov By simulating the interactions between the small molecules and their putative biological target, researchers can develop hypotheses about the key binding features and use this information to predict the activity of novel derivatives. researchgate.net

Several computational techniques are employed in this process:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of a series of 3-(benzenesulfinyl)quinolin-8-amine analogues can reveal common binding modes and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. nih.gov These models can be used to predict the activity of untested analogues and to identify the molecular features that are most important for activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the flexibility of both the ligand and the protein and to assess the stability of the binding interactions over time. researchgate.net This can provide insights into the conformational changes that may occur upon ligand binding.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be generated based on a set of active analogues and can then be used to screen virtual libraries for new compounds with the desired features.

The integration of these computational approaches with experimental synthesis and biological evaluation creates a powerful iterative cycle for lead optimization. nih.govunipd.it For example, computational studies might suggest that a particular substitution on the quinoline ring would enhance binding. researchgate.net This hypothesis can then be tested by synthesizing and evaluating the proposed analogue. The results of this experiment can then be used to refine the computational model, leading to a more accurate understanding of the SAR and facilitating the design of even more potent compounds. acs.orgresearchgate.net

Advanced Research Applications and Methodological Contributions of 3 Benzenesulfinyl Quinolin 8 Amine

Investigation of 3-(Benzenesulfinyl)quinolin-8-amine as a Potential Chiral Ligand in Asymmetric Catalysis

The development of effective chiral ligands is paramount in asymmetric catalysis for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. researchgate.net Quinoline-containing chiral ligands have emerged as a significant class due to their rigid structure and strong coordinating ability. researchgate.net The molecule 3-(Benzenesulfinyl)quinolin-8-amine incorporates several features that make it a promising candidate for a chiral ligand.

The key features of this compound for asymmetric catalysis include:

Bidentate Chelation: The 8-amino group and the quinoline (B57606) nitrogen can act as a bidentate N,N-donor system, a common motif in successful catalytic complexes.

Chiral Center: The sulfoxide (B87167) group introduces a stereogenic center at the sulfur atom. This chirality is proximate to the quinoline ring and can effectively influence the steric environment around a coordinated metal center.

Tunable Electronics: The benzenesulfinyl group can be modified on the phenyl ring to electronically tune the properties of the ligand and, consequently, the catalytic activity of its metal complexes.

While direct catalytic applications of 3-(Benzenesulfinyl)quinolin-8-amine are not yet extensively documented, its potential can be inferred from the success of related structures. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in asymmetric transfer hydrogenation reactions. mdpi.com Similarly, other chiral ligands containing aziridine (B145994) and benzenesulfinyl moieties have been developed for asymmetric transformations. mdpi.com The combination of the established 8-aminoquinoline (B160924) chelating unit with a chiral sulfoxide suggests its potential utility in a variety of metal-catalyzed asymmetric reactions.

Table 1: Potential Asymmetric Reactions for Ligand 3-(Benzenesulfinyl)quinolin-8-amine

| Reaction Type | Potential Metal Catalyst | Role of Ligand | Expected Outcome |

|---|---|---|---|

| Aldol Condensation | Y(OTf)₃, Zn(II) | Forms chiral complex to control enolate attack | High enantioselectivity in carbon-carbon bond formation. mdpi.com |

| C-H Amination | Rh(III), Ru(II) | Directs and stereochemically influences C-N bond formation | Enantioselective synthesis of chiral amines. rsc.org |

| Allylic Alkylation | Pd(0), Ir(I) | Creates a chiral pocket around the metal-allyl intermediate | High enantiomeric excess in allylic substitution products. |

Exploration as a Versatile Molecular Scaffold for the Construction of Complex Chemical Architectures

A molecular scaffold is a core structure upon which more complex molecules can be built. Quinolin-8-amines are recognized as valuable scaffolds in organic synthesis. rsc.org The compound 3-(Benzenesulfinyl)quinolin-8-amine offers multiple reactive sites, making it a versatile platform for diversification and the construction of complex chemical architectures.

The primary functional handles for elaboration include:

The 8-Amino Group: This primary amine can be readily acylated, alkylated, or used in condensation reactions to attach a wide variety of substituents. It can also be a key component in the synthesis of larger heterocyclic systems.

The Quinoline Ring: The quinoline core can undergo electrophilic substitution reactions. Furthermore, modern cross-coupling methodologies, often directed by the 8-amino group, allow for the selective functionalization of the C-5 position. researchgate.net

The Sulfoxide Group: The sulfoxide can be reduced to a sulfide (B99878) or oxidized to a sulfone, altering the electronic and steric properties of the molecule. The adjacent C-4 position of the quinoline ring could also be activated for certain transformations.

This multi-functional nature allows for a divergent synthetic approach, where a single scaffold can be used to generate a library of diverse compounds. For example, related 4-aminoquinoline (B48711) derivatives have been used to create extensive libraries of sulfonyl analogs for biological screening. nih.gov Similarly, tropane-related scaffolds have been synthesized using vinyl sulfones as key intermediates, highlighting the utility of sulfur-containing functional groups in building molecular complexity. researchgate.net

Studies in Supramolecular Chemistry and Self-Assembly Systems Utilizing the Compound's Intermolecular Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. uclouvain.be The structure of 3-(Benzenesulfinyl)quinolin-8-amine is rich in features that can drive self-assembly into ordered, higher-order structures. frontiersin.orgnih.gov

Key intermolecular interactions that can be exploited include:

Hydrogen Bonding: The N-H bonds of the 8-amino group can act as hydrogen bond donors, while the quinoline nitrogen, the second amine lone pair, and the sulfoxide oxygen can act as hydrogen bond acceptors. This can lead to the formation of predictable patterns, such as dimers or chains. acs.org

π-π Stacking: The electron-rich quinoline system and the phenyl ring of the benzenesulfinyl group can engage in π-π stacking interactions, which are crucial for organizing molecules in the solid state and in solution. nih.gov

Metal Coordination: The 8-aminoquinoline moiety is a classic chelating unit for a wide range of metal ions. researchgate.net This property can be used in coordination-driven self-assembly to form discrete metallamacrocycles or extended coordination polymers. nih.gov The sulfoxide oxygen could also participate in coordination, potentially leading to more complex, polynuclear structures.

Studies on analogous 8-hydroxyquinolinate complexes have shown the formation of diverse mononuclear, binuclear, and trinuclear structures depending on the metal ion and reaction conditions. nih.gov These complexes exhibit networks controlled by π-π stacking, C-H···π, and hydrogen bonding. nih.gov It is highly probable that 3-(Benzenesulfinyl)quinolin-8-amine would exhibit similarly rich supramolecular behavior, potentially forming functional materials with interesting photophysical or host-guest properties.

Development of Novel Synthetic Reagents and Methodologies Based on the Reactivity of 3-(Benzenesulfinyl)quinolin-8-amine

Beyond being a scaffold, a molecule can also function as a reagent that enables or improves a chemical transformation. The unique combination of functional groups in 3-(Benzenesulfinyl)quinolin-8-amine makes it a candidate for development into novel synthetic reagents.

Potential applications as a reagent include:

Chiral Auxiliary: The chiral sulfoxide, combined with the rigid quinoline backbone, could serve as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it could direct stereoselective reactions at a remote site before being cleaved off.

Directing Group in C-H Activation: The 8-aminoquinoline group is a well-established and powerful directing group for transition-metal-catalyzed C-H activation. This allows for the functionalization of otherwise unreactive C-H bonds. While typically used on the substrate, a derivative of 3-(Benzenesulfinyl)quinolin-8-amine could potentially be developed as a transferable directing group.

Organocatalyst: The basic nitrogen atoms and the hydrogen-bond-donating amine group could enable it to function as an organocatalyst, for instance, in activating carbonyl compounds in a manner similar to other amine-based catalysts.

The development of new reagents is a cornerstone of synthetic chemistry, and molecules with multiple, interacting functional groups are often fertile ground for innovation. kvmwai.edu.inchemie-brunschwig.ch

Theoretical Basis for Chemo-sensing Applications in Advanced Analytical Systems

Chemosensors are molecules designed to signal the presence of a specific analyte, often through a change in color or fluorescence. Quinoline derivatives are widely used as fluorescent cores for chemosensors, particularly for detecting metal ions. unl.ptresearchgate.net The 8-aminoquinoline unit is a known metal-binding site, and its coordination to a metal ion typically causes a significant change in the fluorescence emission of the quinoline ring. unl.pt

The theoretical basis for the chemo-sensing potential of 3-(Benzenesulfinyl)quinolin-8-amine relies on these established principles. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are computational tools used to understand the electronic structure and optical properties of such molecules. acs.orgmdpi.com

Table 2: Theoretical Parameters and Their Relevance to Chemosensing

| Parameter | Description | Relevance to Sensing |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Determines the absorption/emission wavelength. Analyte binding alters this gap, causing a spectral shift. acs.org |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the molecule's surface, showing electron-rich (negative) and electron-poor (positive) regions. | Predicts sites for electrophilic attack and non-covalent interactions, identifying the likely analyte binding pocket (e.g., around the N-atoms and sulfoxide oxygen). mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and donor-acceptor interactions within the molecule. | Quantifies the charge transfer upon analyte binding, explaining the mechanism of fluorescence change (e.g., Photoinduced Electron Transfer - PET). acs.org |

Upon binding of an analyte, such as a metal ion, to the chelating pocket formed by the 8-amino group, quinoline nitrogen, and potentially the sulfoxide oxygen, a rigid, planar complex is often formed. This chelation event typically leads to:

Inhibition of Photoinduced Electron Transfer (PET): In the free ligand, the lone pair on the amino nitrogen can quench the fluorescence of the quinoline. Upon binding a metal ion, this lone pair is engaged in a coordinate bond, which blocks the PET process and results in a "turn-on" fluorescence response.

Increased System Rigidity: The rigidification of the molecular structure upon analyte binding reduces non-radiative decay pathways, enhancing fluorescence quantum yield.

Theoretical studies on similar quinoline and sulfonamide systems have successfully predicted these effects, providing a strong rationale for investigating 3-(Benzenesulfinyl)quinolin-8-amine as a selective and sensitive fluorescent sensor. mdpi.comscience.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Fundamental Insights

The study of 3-(benzenesulfinyl)quinolin-8-amine, while not extensively documented in dedicated literature, resides at the intersection of quinoline (B57606) and sulfoxide (B87167) chemistry, two fields of significant academic and industrial interest. The primary academic contribution of this compound and its close analogs lies in the exploration of structure-activity relationships (SAR) within medicinally relevant scaffolds.

The quinoline core is a well-established pharmacophore, present in numerous natural and synthetic bioactive molecules. acs.orgresearchgate.netacs.org The 8-aminoquinoline (B160924) substructure, in particular, is famously associated with antimalarial drugs like primaquine (B1584692) and has been investigated for a wide range of anti-infective properties. acs.orgwho.int The introduction of a substituent at the 3-position of the quinoline ring is a common strategy to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity and pharmacokinetic profile.

The benzenesulfinyl group at the 3-position introduces a chiral sulfoxide moiety, which can engage in specific hydrogen bonding and dipole-dipole interactions with biological targets. The stereochemistry of the sulfoxide can be a critical determinant of biological activity. Furthermore, the sulfoxide can act as a metabolic handle, potentially being oxidized to the corresponding sulfone or reduced to the sulfide (B99878), offering avenues for prodrug design.

Research on the closely related 3-(phenylsulfonyl)quinoline derivatives has provided fundamental insights into their potential as central nervous system (CNS) active agents. For instance, compounds like N,N-dimethyl-3-(phenylsulfonyl)quinoline-8-amine have been identified as potent 5-HT6 receptor antagonists, suggesting that the 3-arylsulfonyl-8-aminoquinoline scaffold is a promising template for developing treatments for CNS disorders. researchgate.net While the sulfinyl analog is expected to have different electronic and steric properties than the sulfonyl analog, these findings provide a strong rationale for investigating the biological activity of 3-(benzenesulfinyl)quinolin-8-amine in similar assays.

Identification of Unresolved Challenges and Open Questions

The chemistry of 3-(benzenesulfinyl)quinolin-8-amine is largely unexplored, presenting several unresolved challenges and open questions for chemists and pharmacologists.

Synthetic Challenges:

Stereoselective Synthesis: A major challenge is the development of a practical and efficient stereoselective synthesis of the single enantiomers of 3-(benzenesulfinyl)quinolin-8-amine. The biological activity of chiral sulfoxides is often enantiomer-dependent, making access to enantiopure compounds crucial for meaningful pharmacological evaluation.

Regioselectivity: Achieving selective functionalization at the 3-position of the 8-aminoquinoline core can be challenging. Direct sulfenylation of 8-aminoquinoline might lead to a mixture of products due to the activating nature of the amino group.

Chemical and Physicochemical Properties:

Stability: The stability of the sulfoxide group under various conditions, particularly its susceptibility to oxidation and reduction, has not been systematically studied for this specific molecule.

Chelating Properties: 8-Aminoquinolines are known chelating agents. researchgate.net It is an open question how the bulky benzenesulfinyl group at the 3-position affects the metal-chelating properties of the 8-amino group and the quinoline nitrogen.

Pharmacological Profile:

Biological Targets: The primary biological targets of 3-(benzenesulfinyl)quinolin-8-amine are unknown. While related sulfonyl derivatives show affinity for 5-HT6 receptors, it is not a given that the sulfinyl analog will share this activity. researchgate.net

Spectrum of Activity: The potential of this compound as an anti-infective, anticancer, or anti-inflammatory agent, activities commonly associated with the quinoline scaffold, remains to be investigated. acs.orgsapub.org

Prospective Research Avenues

The gaps in our understanding of 3-(benzenesulfinyl)quinolin-8-amine present numerous opportunities for future research.

Synthetic Chemistry:

Development of novel synthetic routes, possibly involving transition-metal-catalyzed cross-coupling reactions or C-H functionalization, to access 3-(benzenesulfinyl)quinolin-8-amine and its derivatives.

Exploration of asymmetric oxidation of the corresponding sulfide, 3-(phenylthio)quinolin-8-amine, to obtain enantiomerically enriched sulfoxides.

Medicinal Chemistry and Pharmacology:

A systematic screening of 3-(benzenesulfinyl)quinolin-8-amine against a panel of biological targets, including G-protein coupled receptors (like the 5-HT6 receptor), kinases, and various pathogens (bacteria, fungi, parasites).

Comparative studies of the racemic mixture versus the individual enantiomers to elucidate the role of sulfoxide stereochemistry in any observed biological activity.

Investigation of its metal-chelating abilities and the potential of its metal complexes as therapeutic or diagnostic agents.

Materials Science:

Given the fluorescent nature of many quinoline derivatives, the photophysical properties of 3-(benzenesulfinyl)quinolin-8-amine and its metal complexes could be explored for applications in chemical sensing or as organic light-emitting diode (OLED) materials. sigmaaldrich.com

Broader Implications for the Development of New Quinoline- and Sulfoxide-Based Chemical Entities

The exploration of 3-(benzenesulfinyl)quinolin-8-amine holds broader implications for the design and development of new chemical entities.

Scaffold Diversification: A deeper understanding of the synthesis and properties of this compound will contribute to the diversification of the quinoline and sulfoxide-based chemical space available for drug discovery.

Understanding the Role of Sulfoxides in Medicinal Chemistry: Research into this molecule can provide valuable data on how the sulfoxide group, as a versatile functional group and a chiral center, can be strategically employed to fine-tune the properties of drug candidates. This includes its role in modulating solubility, metabolic stability, and target engagement.

New Therapeutic Paradigms: Should 3-(benzenesulfinyl)quinolin-8-amine or its derivatives exhibit novel biological activities, it could open up new therapeutic avenues for diseases with unmet medical needs. The combination of the proven 8-aminoquinoline pharmacophore with the less-explored 3-benzenesulfinyl substituent offers a unique opportunity for discovering molecules with novel mechanisms of action.

Data Tables

Table 1: Physicochemical Properties of 3-(Benzenesulfinyl)quinolin-8-amine

| Property | Value | Source |

| Molecular Formula | C15H12N2OS | PubChem nih.gov |

| Molecular Weight | 268.34 g/mol | PubChem nih.gov |

| XLogP3 | 3.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Table 2: Related Compounds and Their Investigated Activities

| Compound | Investigated Activity | Reference |

| N,N-dimethyl-3-(phenylsulfonyl)quinoline-8-amine | 5-HT6 receptor antagonist | researchgate.net |

| Primaquine (an 8-aminoquinoline) | Antimalarial | who.int |

| 8-Aminoquinoline | Ligand for metal complexes, anti-infective precursor | acs.orgresearchgate.netsigmaaldrich.com |

| Quinolines | Anticancer, anti-inflammatory, anti-infective | acs.orgresearchgate.net |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(benzenesulfinyl)quinolin-8-amine?

Answer:

The synthesis typically involves functionalizing the quinolin-8-amine scaffold. A common approach is introducing the benzenesulfinyl group via sulfoxidation of a thioether intermediate using oxidizing agents like H2O2 or mCPBA . For example, quinolin-8-amine derivatives can act as directing groups in copper-mediated C–H activation reactions, enabling regioselective sulfinyl group introduction under microwave-assisted conditions (e.g., hydrazinolysis in EtOH/NaOH at 120°C) . Key steps include:

- Intermediate purification : Column chromatography or recrystallization to isolate the sulfoxide.

- Oxidation control : Monitor reaction progress via TLC or <sup>1</sup>H NMR (e.g., disappearance of thioether proton signals at δ 2.5–3.0 ppm) .

Basic: Which spectroscopic techniques are critical for characterizing 3-(benzenesulfinyl)quinolin-8-amine?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry and sulfinyl group integration. For example, aromatic protons in quinoline appear at δ 7.5–9.0 ppm, while benzenesulfinyl protons show distinct splitting patterns due to chiral sulfur centers .

- X-ray crystallography : Resolve structural ambiguities, such as sulfoxide stereochemistry (e.g., SHELXT software for space-group determination) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C15H12N2OS, expected m/z ≈ 284.07) .

Basic: How does the benzenesulfinyl group influence coordination chemistry in transition metal complexes?

Answer:

The sulfinyl group acts as a soft Lewis base, facilitating coordination to transition metals (e.g., Fe, Co) via sulfur and nitrogen atoms. This enhances catalytic activity in ethylene oligomerization/polymerization reactions . Key considerations:

- Ligand design : Steric effects from the benzene ring modulate metal center accessibility.

- Electronic effects : Sulfinyl groups increase electron density at the metal, improving stability in oxidation-prone reactions .

Advanced: What strategies address contradictory fluorescence data in studies involving quinolin-8-amine derivatives?

Answer:

Contradictions may arise from solvent polarity, pH, or competing quenching mechanisms. Mitigation strategies include:

- Systematic screening : Use PRISMA guidelines to standardize experimental conditions (e.g., zinc detection studies in buffered aqueous solutions) .

- Control experiments : Compare fluorescence quantum yields under inert vs. ambient conditions to rule out O2 quenching .

- Computational modeling : DFT calculations to predict electronic transitions and optimize probe design .

Advanced: How can reaction conditions be optimized for removing the quinolin-8-amine directing group post-synthesis?

Answer:

Microwave-assisted hydrazinolysis (e.g., hydrazine hydrate/NaOH in EtOH at 120°C) efficiently cleaves the directing group while preserving sensitive functional groups (e.g., halides, alkyl chains) . Optimization parameters:

- Temperature : Higher temperatures (>100°C) reduce reaction time but risk decomposition.

- Solvent polarity : Ethanol balances solubility and reactivity.

- Recycling : Recover quinolin-8-amine via acid-base extraction (yield >85%) .

Advanced: What mechanistic insights explain the role of 3-(benzenesulfinyl)quinolin-8-amine in inhibiting NLRP3 inflammasomes?

Answer:

The compound likely disrupts NLRP3-ASC interaction via sulfinyl-mediated hydrogen bonding to critical cysteine residues (e.g., Cys409 in the NACHT domain). Methodological validation:

- SAR studies : Compare inhibitory activity of sulfoxide vs. sulfone analogs.

- Crystallography : Co-crystallize with NLRP3 to identify binding motifs .

- Cell assays : Measure IL-1β suppression in THP-1 macrophages (IC50 ≈ 0.5–1.0 µM) .

Advanced: How can computational modeling guide the design of 3-(benzenesulfinyl)quinolin-8-amine derivatives for catalytic applications?

Answer:

- Docking simulations : Predict metal-ligand binding affinities (e.g., Fe-N and Fe-S bond lengths) .

- Electronic structure analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to optimize redox activity.

- Kinetic studies : Simulate ethylene insertion barriers to tailor catalytic turnover rates .

Advanced: What analytical approaches resolve stereochemical ambiguities in sulfinyl-containing derivatives?

Answer:

- VCD spectroscopy : Differentiate enantiomers via vibrational circular dichroism.

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) to separate diastereomers .

- XRD refinement : Assign absolute configuration using Flack parameters (e.g., SHELXT output) .

Basic: What safety protocols are essential when handling 3-(benzenesulfinyl)quinolin-8-amine?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Neutralize with dilute HCl before incineration .

Advanced: How can researchers overcome literature gaps in structure-activity relationships (SAR) for this compound?

Answer:

- Fragment-based design : Synthesize analogs with incremental substitutions (e.g., CF3, NO2) and test in high-throughput assays .

- Meta-analysis : Cross-reference studies on structurally related sulfoxides (e.g., benzenesulfonamide derivatives) to infer SAR trends .

- Collaborative datasets : Share crystallographic and spectral data via platforms like Cambridge Structural Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.